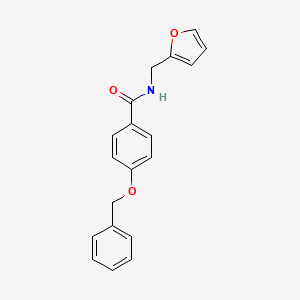![molecular formula C26H26N2O3 B4409166 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate
Vue d'ensemble
Description
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely expressed in the central nervous system and peripheral tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cardiac ischemia.
Mécanisme D'action
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate acts as a competitive antagonist of the adenosine A1 receptor, which is activated by the endogenous ligand adenosine. Adenosine A1 receptors are coupled to inhibitory G proteins, which inhibit the activity of adenylate cyclase and reduce the levels of cyclic AMP (cAMP) in the cell. This compound blocks the binding of adenosine to the receptor, thereby preventing the inhibition of adenylate cyclase and increasing the levels of cAMP.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In the brain, this compound has been shown to increase dopamine release in the striatum, which is implicated in Parkinson's disease. This compound has also been shown to enhance synaptic plasticity and memory formation in the hippocampus. In the heart, this compound has been shown to reduce the severity of ischemia-reperfusion injury by decreasing infarct size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of this receptor without affecting other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve a desired effect. Additionally, the effects of this compound may be influenced by factors such as tissue type, species differences, and experimental conditions.
Orientations Futures
There are several potential future directions for research on 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate and adenosine A1 receptors. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in cardiac ischemia and other cardiovascular diseases. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on synaptic plasticity and memory formation in the hippocampus.
Applications De Recherche Scientifique
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate has been used in numerous scientific studies to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, this compound has been used to study the effects of adenosine A1 receptor blockade on dopamine release in the striatum, which is implicated in Parkinson's disease. This compound has also been used to investigate the role of adenosine A1 receptors in regulating synaptic plasticity and memory formation in the hippocampus.
Propriétés
IUPAC Name |
[3-(4-benzhydrylpiperazine-1-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-20(29)31-24-14-8-13-23(19-24)26(30)28-17-15-27(16-18-28)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRGKJSLPVPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)
![4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4409120.png)


![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2,1,3-benzothiadiazole](/img/structure/B4409150.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4409181.png)
![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
